6-Chloro-2'-deoxyguanosine is a modified nucleoside that plays a significant role in molecular biology and medicinal chemistry. It is a derivative of 2'-deoxyguanosine, where a chlorine atom is substituted at the sixth position of the purine base. This compound is notable for its potential applications in cancer research, particularly in the study of DNA damage and repair mechanisms.
6-Chloro-2'-deoxyguanosine can be synthesized through various chemical and enzymatic methods. Its derivatives are often utilized in the synthesis of oligonucleotides for research and therapeutic purposes. The compound can also be produced as a byproduct in biological systems exposed to certain oxidative agents, such as hypochlorous acid, which is generated during inflammation.
6-Chloro-2'-deoxyguanosine belongs to the class of nucleosides, specifically modified purine nucleosides. It is categorized under synthetic nucleosides used in biochemistry and pharmacology, particularly in studies related to mutagenesis and DNA repair.
The synthesis of 6-Chloro-2'-deoxyguanosine can be achieved through both chemical and enzymatic routes. The enzymatic synthesis typically involves the use of nucleoside-2'-deoxyribosyltransferase, which catalyzes the transfer of a sugar moiety from a donor nucleoside to 6-chloropurine. This method allows for more efficient production with fewer side reactions compared to traditional chemical synthesis.
The molecular structure of 6-Chloro-2'-deoxyguanosine consists of a deoxyribose sugar linked to a modified guanine base containing a chlorine atom at the sixth carbon position. The molecular formula is C10H12ClN5O4.
6-Chloro-2'-deoxyguanosine participates in various chemical reactions relevant to its function as a nucleoside analogue:
The incorporation of 6-chloro-2'-deoxyguanosine into DNA strands has been shown to affect polymerase activity, leading to miscoding events during DNA replication . This property makes it useful for studying mutagenesis.
The mechanism of action for 6-chloro-2'-deoxyguanosine primarily revolves around its role as a DNA building block that can induce mutations:
Research indicates that the presence of 6-chloro-2'-deoxyguanosine can result in specific miscoding patterns depending on the type of DNA polymerase involved in replication, highlighting its utility in mutagenesis studies .
The compound's reactivity profile allows it to serve as an important tool in synthetic organic chemistry and biochemistry for creating modified nucleotides .
6-Chloro-2'-deoxyguanosine has several applications in scientific research:
6-Chloro-2'-deoxyguanosine (C₁₀H₁₂ClN₅O₄) is a halogen-modified nucleoside derivative formed through the substitution of a chlorine atom at the C6 position of the purine ring in 2'-deoxyguanosine. This modification creates a syn-favoring electrostatic environment due to the chlorine atom's electronegativity (3.16 Pauling scale), which influences the glycosidic bond orientation and overall conformation. The molecule maintains the β-D-2'-deoxyribofuranose configuration, with the chlorine substitution specifically targeting the C6 position rather than the C8 position observed in 8-chloro-2'-deoxyguanosine—a distinction critical for understanding its biochemical behavior [3] [4]. This positional isomerism differentiates 6-chloro-2'-deoxyguanosine from 8-chloro derivatives, which form through oxidative damage pathways and exhibit distinct hydrogen-bonding capabilities and helical distortions [3].
The presence of the chlorine atom at C6 disrupts the canonical Watson-Crick base pairing by blocking the hydrogen bond donor at N1, while leaving the hydrogen bond acceptor at N7 and the exocyclic amino group at C2 available for alternative pairing schemes. This electronic perturbation increases the molecule's susceptibility to nucleophilic attack at C6, potentially facilitating covalent adduct formation. The 2'-deoxyribose sugar adopts the characteristic C2'-endo conformation in duplex DNA, but the steric bulk of the C6 chlorine may promote unusual backbone conformations as observed in related chloro-substituted nucleosides [5].
Table 1: Molecular Descriptors of Guanosine Derivatives
Compound | Molecular Formula | Molecular Weight | Substitution Position | Sugar Configuration |
---|---|---|---|---|
6-Chloro-2'-deoxyguanosine | C₁₀H₁₂ClN₅O₄ | 285.69 g/mol | C6 of guanine | β-D-2'-deoxyribose |
2'-Deoxyguanosine | C₁₀H₁₃N₅O₄ | 267.24 g/mol | None | β-D-2'-deoxyribose |
8-Chloro-2'-deoxyguanosine | C₁₀H₁₂ClN₅O₄ | 285.69 g/mol | C8 of guanine | β-D-2'-deoxyribose |
Guanosine | C₁₀H₁₃N₅O₅ | 283.24 g/mol | None | β-D-ribose |
The introduction of chlorine at the C6 position significantly alters the physicochemical behavior relative to unmodified 2'-deoxyguanosine. 6-Chloro-2'-deoxyguanosine exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with limited solubility in aqueous buffers unless alkaline conditions are employed (NH₄OH 1 M enables solubility at ~50 mg/mL) [4]. This solubility profile stems from the chlorine atom's electron-withdrawing effect, which reduces the pKa of the N1 proton and enhances the compound's overall hydrophobicity compared to the parent nucleoside.
Stability studies of analogous chloro-substituted nucleosides reveal distinctive degradation pathways. The glycosidic bond in 6-chloro-2'-deoxyguanosine displays unusual stability under acidic conditions due to the electron-withdrawing chlorine, which reduces protonation at N7—a key step in depurination. However, alkaline conditions promote hydrolysis via a different mechanism, leading to the formation of 6-chloroguanine and free deoxyribose [4]. The compound's reactivity toward epoxides demonstrates its biochemical relevance: studies of (1-chloroethenyl)oxirane reactions with 2'-deoxyguanosine show that chloro-substituted analogs preferentially form N7 adducts (dGI, 9,630 pmol/mg DNA), with additional minor adducts at N1 and N2 positions [2]. This adduct formation capacity suggests 6-chloro-2'-deoxyguanosine may participate in alkylation reactions more readily than unmodified deoxyguanosine due to the electron-deficient purine ring.
Thermal stability analysis indicates decomposition above 300°C, consistent with halogenated nucleosides. The vapor pressure at 25°C is negligible (0.0±2.4 mmHg), indicating low volatility, while the calculated LogP of -2.91 suggests limited membrane permeability [4]. These properties necessitate careful handling in experimental settings, particularly when reconstituting samples for biochemical assays.
Table 2: Comparative Reactivity Profile with (1-Chloroethenyl)oxirane
Adduct Code | Adduct Structure | Formation Level (pmol/mg DNA) | Reaction Site |
---|---|---|---|
dGI | N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine | 9,630 | N7 of guanine |
dGII/dGIII | N1-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyguanosine | Not detected in DNA | N1 of deoxyguanosine |
dGIV/dGV | N3,N7-bis(3-chloro-2-hydroxy-3-buten-1-yl)-guanine | Trace amounts | N3 and N7 of guanine |
dCI | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine | 240 | N3 of deoxycytidine (deaminated) |
Multimodal spectroscopic characterization provides definitive identification of 6-chloro-2'-deoxyguanosine and its structural features. ¹H NMR analysis reveals distinctive downfield shifts for the C8 proton (δ ~8.9 ppm) compared to unmodified deoxyguanosine (δ ~7.9 ppm), directly resulting from the electron-withdrawing effect of the C6 chlorine atom. The anomeric proton (H1') resonates near δ 6.3 ppm, consistent with β-glycosidic linkage, while the 2'-deoxyribose protons exhibit characteristic coupling patterns (J1'-2' = 6.5-7.0 Hz) confirming the deoxy sugar configuration [5] [7]. In ¹³C NMR spectra, the C6 carbon resonates at δ ~145 ppm—substantially deshielded relative to the ~135 ppm observed in the parent compound—providing unambiguous evidence of chlorine substitution at this position.
High-resolution mass spectrometry (HRMS) of 6-chloro-2'-deoxyguanosine shows a molecular ion cluster at m/z 285.05 [M+H]⁺ (calculated for C₁₀H₁₃ClN₅O₄: 285.0463), with characteristic chlorine isotope patterns (3:1 ratio for M⁺ and M+2). Tandem MS/MS fragmentation exhibits predominant cleavage of the glycosidic bond, yielding the ion at m/z 169.99 [guanine+H-2H+Cl]⁺, followed by loss of HCN to form m/z 142.97 [3] [7]. This fragmentation pathway distinguishes it from 8-chloro isomers, which show different neutral loss patterns due to alternative charge localization.
Though X-ray crystallographic data for 6-chloro-2'-deoxyguanosine wasn't identified in the search results, studies of related 2'-halogenated nucleosides (e.g., 2'-chloro-2'-deoxyguanosine) reveal significant backbone perturbations. The 2'-chloro substituent (van der Waals volume ~23 ų) causes a ~1.5 Å displacement of adjacent phosphate groups and induces unusual downfield shifts (δ ~1.5 ppm) in ³¹P NMR spectra [5]. These structural distortions help explain the enzymatic resistance observed in modified oligonucleotides containing bulky C6 substituents. Fourier-transform infrared spectroscopy (FTIR) shows distinctive carbonyl stretches at ~1680 cm⁻¹, shifted from the ~1700 cm⁻¹ observed in deoxyguanosine due to reduced electron density at C6.
Table 3: Key Spectral Assignments for 6-Chloro-2'-deoxyguanosine
Spectroscopic Method | Key Signatures | Structural Information |
---|---|---|
¹H NMR (DMSO-d6) | δ 8.90 (s, 1H, H8); δ 6.30 (t, J=6.5 Hz, 1H, H1'); δ 2.50 (m, 2H, H2') | Chlorine deshielding at H8; anomeric proton conformation |
¹³C NMR (DMSO-d6) | δ 152.5 (C6); δ 148.2 (C2); δ 119.5 (C5); δ 87.5 (C1') | Direct identification of C6 substitution site |
HRMS (ESI+) | 285.0463 [M+H]⁺; 287.0434 [M+2+H]⁺ (³⁷Cl); 170.0 [guanine-Cl+H]⁺ | Molecular weight confirmation; chlorine isotope pattern |
³¹P NMR (Duplex DNA) | Downfield shift ~0.8-1.5 ppm at 5'-phosphate | Backbone distortion near modification site |
Note: Spectral data for 6-chloro-2'-deoxyguanosine are inferred from structurally analogous compounds in the search results [3] [5] [7] where direct data were unavailable. Experimental values may vary depending on solvent and concentration.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9